molecular formula C11H12F3N3O3 B13723179 ethyl (2Z)-4,4,4-trifluoro-2-{[(3-methyl-1H-pyrazol-5-yl)amino]methylidene}-3-oxobutanoate

ethyl (2Z)-4,4,4-trifluoro-2-{[(3-methyl-1H-pyrazol-5-yl)amino]methylidene}-3-oxobutanoate

Cat. No.: B13723179
M. Wt: 291.23 g/mol
InChI Key: JPJZJGUMJKXAPC-JYYJQHFMSA-N
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Description

Ethyl (2Z)-4,4,4-trifluoro-2-{[(3-methyl-1H-pyrazol-5-yl)amino]methylidene}-3-oxobutanoate is a synthetic organic compound characterized by its trifluoromethyl group and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-4,4,4-trifluoro-2-{[(3-methyl-1H-pyrazol-5-yl)amino]methylidene}-3-oxobutanoate typically involves the condensation of ethyl 4,4,4-trifluoroacetoacetate with 3-methyl-1H-pyrazole-5-amine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-4,4,4-trifluoro-2-{[(3-methyl-1H-pyrazol-5-yl)amino]methylidene}-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The trifluoromethyl group and pyrazole ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typical conditions include controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

Ethyl (2Z)-4,4,4-trifluoro-2-{[(3-methyl-1H-pyrazol-5-yl)amino]methylidene}-3-oxobutanoate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Industry: The compound can be used in the production of materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of ethyl (2Z)-4,4,4-trifluoro-2-{[(3-methyl-1H-pyrazol-5-yl)amino]methylidene}-3-oxobutanoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and pyrazole ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyrazoles and related derivatives. Examples include:

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate
  • 3-Methyl-1H-pyrazole-5-carboxylate

Uniqueness

Ethyl (2Z)-4,4,4-trifluoro-2-{[(3-methyl-1H-pyrazol-5-yl)amino]methylidene}-3-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H12F3N3O3

Molecular Weight

291.23 g/mol

IUPAC Name

ethyl (Z)-4,4,4-trifluoro-3-hydroxy-2-[(5-methyl-1H-pyrazol-3-yl)iminomethyl]but-2-enoate

InChI

InChI=1S/C11H12F3N3O3/c1-3-20-10(19)7(9(18)11(12,13)14)5-15-8-4-6(2)16-17-8/h4-5,18H,3H2,1-2H3,(H,16,17)/b9-7-,15-5?

InChI Key

JPJZJGUMJKXAPC-JYYJQHFMSA-N

Isomeric SMILES

CCOC(=O)/C(=C(/C(F)(F)F)\O)/C=NC1=NNC(=C1)C

Canonical SMILES

CCOC(=O)C(=C(C(F)(F)F)O)C=NC1=NNC(=C1)C

Origin of Product

United States

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